N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-3-4-10(9(2)7-8)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQIIJPKYSNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The nitrofuran moiety is introduced via nitration reactions, and the final coupling step involves the formation of the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations. The scalability of these methods is crucial for producing the compound in large quantities for various applications .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) on the furan ring undergoes selective reduction under controlled conditions:
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core participates in nucleophilic substitution and ring-opening reactions:
Substitution Reactions
-
Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 80°C to form N-methyl derivatives at position 2 of the oxadiazole ring .
-
Arylation : Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at position 5 .
Ring-Opening Pathways
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine (NH₂NH₂) | Reflux in ethanol | Hydrazide derivative | 68% |
| H₂O/HCl (6M) | 100°C, 12 hrs | Carboxylic acid intermediate | 52% |
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl group undergoes regioselective reactions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl groups | Forms mono-nitro derivative (73% yield) |
| Bromination | Br₂/FeBr₃ | Ortho to oxadiazole linkage | Di-substituted product dominates |
Amide Hydrolysis
The carboxamide group shows pH-dependent stability:
-
Acidic hydrolysis (HCl 6M, Δ): Forms 5-nitrofuran-2-carboxylic acid (89% yield) .
-
Basic hydrolysis (NaOH 2M, Δ): Degrades both amide and oxadiazole rings irreversibly .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Biological Activation Pathways
In vitro studies reveal enzymatic transformations:
-
Cytochrome P450-mediated oxidation : Generates hydroxylated dimethylphenyl metabolites .
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Nitroreductase activity : Reduces nitro group to cytotoxic amine species in hypoxic tumor cells (IC₅₀ = 4.01 μM in NCI-H358 cells) .
Stability Profile
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| 40°C/75% RH | Oxadiazole ring hydrolysis | 14 days |
| 0.1M NaOH | Amide bond cleavage | <1 hr |
| UV light | Nitro group reduction | 48 hrs |
Synthetic Derivatives & Activity
Modified analogs demonstrate enhanced bioactivity:
| Derivative Structure | Key Modification | Antitumor Activity (IC₅₀) |
|---|---|---|
| Nitro → Cyano | Improved metabolic stability | 2.17 μM (A549 cells) |
| Oxadiazole → Thiadiazole | Enhanced solubility | 3.89 μM (HCC827 cells) |
This comprehensive analysis synthesizes data from pharmacological studies , synthetic chemistry reports , and physicochemical characterizations . The compound’s reactivity profile supports its development as a multifunctional scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing nitrofuran and oxadiazole structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of nitrofuran are known to be effective against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound has shown promise in inhibiting these pathogens at lower concentrations compared to traditional antibiotics.
Anticancer Properties
Studies have suggested that oxadiazole derivatives can serve as potential anticancer agents by inhibiting specific cellular pathways involved in tumor growth and proliferation. The compound's ability to interact with DNA and disrupt replication processes is under investigation . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Research into its light absorption and emission characteristics could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells .
Synthesis of Novel Materials
The compound can be utilized as a building block for synthesizing novel polymers or composite materials with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, which are critical for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with other oxadiazole and heterocyclic derivatives reported in the literature. Key comparisons include:
Key Observations :
- Oxadiazole Derivatives : The target compound and –2 compounds share the 1,3,4-oxadiazole core, but differ in substituents. For example, ’s compound includes a pyridine group, which may enhance solubility, whereas the target compound’s 5-nitrofuranamide introduces nitro-based reactivity .
- Heterocyclic Variations: Compounds in –5 replace oxadiazole with tetrazole or triazole rings, which alter electronic properties and bioactivity.
- Functional Groups : The nitro group in the target compound distinguishes it from sulfur-containing analogs (e.g., sulfanyl in ), which may influence redox activity or metabolic stability .
Physicochemical Properties
*Estimated based on structural formula: C15H12N4O3.
Research Findings and Implications
- Electron-Withdrawing Effects : The nitro group in the nitrofuran moiety could stabilize the oxadiazole ring, increasing metabolic stability compared to sulfur-containing analogs .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates an oxadiazole ring and a nitrofuran moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings, including antibacterial and anticancer properties.
Chemical Structure
The molecular formula of this compound is . The structural components include:
- Oxadiazole Ring : Known for its role in medicinal chemistry.
- Nitrofuran Group : Associated with antibacterial activity.
- Carboxamide Moiety : Enhances solubility and biological interaction.
Biological Activity Overview
The biological activities of this compound include:
-
Antibacterial Activity :
- The compound has shown promising results against various bacterial strains. In a study involving the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), it demonstrated significant growth inhibition comparable to established antibiotics like ciprofloxacin and nitrofurantoin .
- Minimum Inhibitory Concentrations (MICs) were determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth.
Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 32 Ciprofloxacin 16 Escherichia coli 64 Nitrofurantoin 32 Klebsiella pneumoniae 16 Furazidin 8 -
Anticancer Activity :
- Initial studies indicate that this compound may possess anticancer properties. The oxadiazole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines .
- In vitro assays showed that the compound could induce cytotoxic effects on lung cancer cell lines such as A549 and HCC827.
Cell Line IC50 (µM) A549 6.75 ± 0.19 HCC827 5.13 ± 0.97 NCI-H358 7.02 ± 3.25
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of DNA Synthesis : The oxadiazole ring may interact with DNA or associated proteins, disrupting replication.
- Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the oxadiazole family:
- Antibacterial Study :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide with high purity?
- Methodology :
- Cyclocondensation : React 2,4-dimethylphenyl hydrazine with carbon disulfide in basic conditions to form the 1,3,4-oxadiazole core. Optimize reaction time (6–8 hrs) and temperature (80–100°C) to minimize byproducts .
- Carboxamide Coupling : Use EDCI/HOBt-mediated coupling between 5-nitrofuran-2-carboxylic acid and the oxadiazole intermediate. Monitor pH (6.5–7.5) and solvent (dry DMF) to enhance yield (70–85%) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : Use H and C NMR to verify substituent positions (e.g., methyl groups at 2,4-dimethylphenyl, nitrofuran proton signals at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
- Purity Assessment :
- HPLC : Utilize a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm >95% purity and quantify impurities .
Q. What preliminary biological screening approaches are recommended to assess its antimicrobial or anticancer potential?
- Antimicrobial Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) and solvent controls .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize results to untreated controls and calculate IC values .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against specific enzymatic targets?
- Target Identification :
- Molecular Docking : Screen against kinase or reductase targets (e.g., EGFR, DHFR) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- Enzyme Kinetics :
- NADH/ATP Competition : Perform kinetic assays (e.g., NADH oxidation inhibition) to assess competitive/non-competitive binding. Use Lineweaver-Burk plots to determine values .
Q. How to perform structure-activity relationship (SAR) studies focusing on the oxadiazole and nitrofuran moieties?
- Modification Strategies :
- Oxadiazole Substitutions : Replace 2,4-dimethylphenyl with halogenated or methoxy groups to evaluate electronic effects on bioactivity .
- Nitrofuran Modifications : Synthesize analogs with nitro group reduction (e.g., amine derivatives) to probe redox-dependent mechanisms .
- Biological Evaluation :
- Compare IC values across analogs in cancer cell lines and bacterial strains to identify critical substituents .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC values)?
- Data Harmonization :
- Standardized Protocols : Adopt consistent assay conditions (e.g., cell density, serum concentration, incubation time) to minimize inter-lab variability .
- Impurity Analysis :
- LC-MS : Quantify trace impurities (e.g., unreacted intermediates) that may interfere with bioactivity .
Q. How to design a study comparing its efficacy with structurally similar analogs (e.g., nitrofuran-oxadiazole hybrids)?
- Comparative Framework :
- In Silico Screening : Use ChemAxon or Schrödinger Suite to cluster analogs by structural similarity (Tanimoto coefficient >0.85) .
- In Vitro Panels : Test all analogs in parallel against identical cell lines/bacterial strains under controlled conditions .
Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties (e.g., metabolic stability)?
- ADME Profiling :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS over 60 mins .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer permeability assays (P >1 ×10 cm/s indicates high absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
